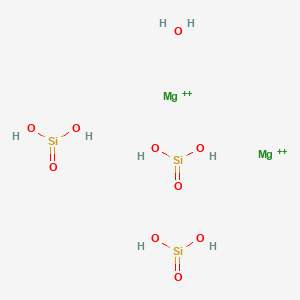

Dimagnesium;dihydroxy(oxo)silane;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimagnesium;dihydroxy(oxo)silane;hydrate, also known as magnesium silicate, is a naturally occurring mineral compound that has been widely studied for its potential applications in various fields. This compound is commonly found in rocks and soil, and it has been used for centuries as a natural remedy for various ailments. In recent years, there has been a growing interest in the scientific community to explore the potential of magnesium silicate in different areas, including synthesis, scientific research application, mechanism of action, biochemical and physiological effects, and future directions.

作用機序

The mechanism of action of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate is not fully understood, but it is believed to be related to its unique physical and chemical properties. Magnesium silicate has a high surface area, which allows it to adsorb and retain molecules and ions. It also has a high cation exchange capacity, which allows it to exchange cations with other materials. These properties make Dimagnesium;dihydroxy(oxo)silane;hydrate silicate an effective adsorbent and catalyst in various applications.

生化学的および生理学的効果

Magnesium silicate has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. It has also been shown to have antimicrobial properties, which may help to prevent the growth of harmful bacteria. In addition, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.

実験室実験の利点と制限

One of the main advantages of using Dimagnesium;dihydroxy(oxo)silane;hydrate silicate in lab experiments is its low toxicity and high biocompatibility. This makes it an ideal material for use in drug delivery systems and other biomedical applications. However, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory. In addition, its physical and chemical properties can vary depending on the synthesis method used, which can affect its performance in different applications.

将来の方向性

There are many potential future directions for research on Dimagnesium;dihydroxy(oxo)silane;hydrate silicate. One area of interest is the development of new synthesis methods that can produce Dimagnesium;dihydroxy(oxo)silane;hydrate silicate with improved properties and performance. Another area of interest is the exploration of new applications for Dimagnesium;dihydroxy(oxo)silane;hydrate silicate, such as in energy storage and conversion, environmental remediation, and agriculture. Finally, there is a need for more research on the mechanism of action of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate, which could lead to new insights into its potential applications and benefits.

合成法

Magnesium silicate can be synthesized in the laboratory using various methods, including hydrothermal synthesis, sol-gel method, and precipitation method. In hydrothermal synthesis, Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon sources are mixed in a high-pressure vessel and heated to a high temperature to promote the formation of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate crystals. In the sol-gel method, a solution of Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon precursors is mixed and then dried to form a gel, which is then heated to form Dimagnesium;dihydroxy(oxo)silane;hydrate silicate. In the precipitation method, Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon solutions are mixed, and a precipitate of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate is formed by adding a precipitating agent.

科学的研究の応用

Magnesium silicate has been extensively studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a filler in polymer composites, and as a sorbent material for the removal of heavy metals from wastewater. In addition, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate has been studied for its potential use in drug delivery systems, as it has been shown to have excellent biocompatibility and low toxicity.

特性

IUPAC Name |

dimagnesium;dihydroxy(oxo)silane;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.3H2O3Si.H2O/c;;3*1-4(2)3;/h;;3*1-2H;1H2/q2*+2;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEOOKKKXXCAMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Mg2O10Si3+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14987-04-3 (Parent) |

Source

|

| Record name | Sepiolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

300.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimagnesium;dihydroxy(oxo)silane;hydrate | |

CAS RN |

63800-37-3 |

Source

|

| Record name | Sepiolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)

![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)

![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)